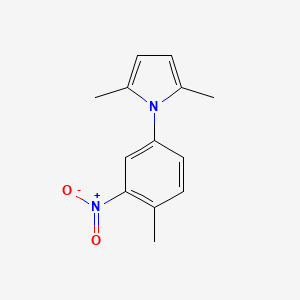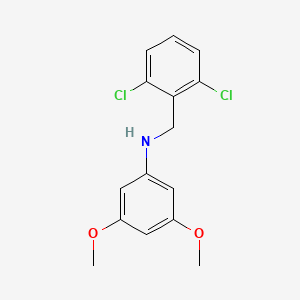![molecular formula C16H24N2O4S B5834712 N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)
N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a compound associated with various biochemical research studies. It is not directly discussed in the available literature but is structurally related to other piperidine derivatives studied for their effects and interactions, particularly in the context of acetylcholinesterase inhibition and receptor selectivity.
Synthesis Analysis
The synthesis of similar piperidine derivatives involves multi-step chemical reactions, starting with the preparation of base piperidine structures followed by the addition of functional groups through processes like alkylation, acylation, or sulfonation. For instance, derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, showcasing the relevance of substitution patterns for biological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide and its analogs typically involves a piperidine ring, a key structural motif contributing to their biological activity. Studies involving crystallography or molecular docking help in understanding the three-dimensional conformation and the interaction with biological targets. While specific data for this compound may not be available, structural analyses of related compounds provide insights into the importance of stereochemistry and molecular interactions in defining their biological properties.
Chemical Reactions and Properties
Piperidine derivatives can undergo various chemical reactions, such as nucleophilic substitutions, electrophilic additions, or modifications at the nitrogen atom, affecting their chemical properties and biological activities. For instance, the introduction of sulfonyl or acyl groups can significantly alter the compounds' reactivity and interaction with biological molecules. The specific chemical behaviors depend on the nature and position of the substituents on the piperidine core.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of piperidine derivatives are influenced by their molecular structure. These properties are critical for determining the compounds' applicability in biological systems, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are determined by the functional groups attached to the piperidine ring. These properties are essential for the compounds' interactions with biological targets and their overall pharmacological effects. Understanding these properties is crucial for the design and development of new therapeutic agents.
References:
- Sugimoto et al., 1990: Provides information on the synthesis and anti-acetylcholinesterase activity of piperidine derivatives.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-15-5-3-13(4-6-15)7-10-17-16(19)14-8-11-18(12-9-14)23(2,20)21/h3-6,14H,7-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPLTPMRLNCQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)

![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B5834666.png)
![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)


![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)



![1-[3-(4-methoxyphenyl)acryloyl]indoline](/img/structure/B5834735.png)